molecular formula C19H15ClN2O2S B2425331 (E)-N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(4-methoxyphenyl)acrylamide CAS No. 324044-64-6

(E)-N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(4-methoxyphenyl)acrylamide

Cat. No.: B2425331
CAS No.: 324044-64-6
M. Wt: 370.85
InChI Key: NVOKWOSVTABEAA-NYYWCZLTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The compound contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Polymer Modification and Applications

Acrylamides containing heteroatoms such as N, S, or O are pivotal in altering polymer properties, influencing both the chemical and physical behavior of synthetic materials. These compounds pave the way for new applications in material science. A method for synthesizing a new class of monomers, which includes compounds related to (E)-N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(4-methoxyphenyl)acrylamide, from simple precursors demonstrates this utility. These monomers have been shown to react with alkenoyl chlorides, leading to various derivatives that could potentially modify polymer characteristics significantly (Martens et al., 1993).

Herbicidal Activity

The compound's framework has inspired the development of herbicidal agents. For instance, analogs containing the 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylate structure have exhibited promising herbicidal activities, pointing to the potential agricultural applications of similar compounds. These activities are crucial for developing new classes of herbicides, highlighting the importance of structural elements present in this compound (Wang et al., 2004).

Molecular Docking and Quantum Chemical Calculations

The study of molecular docking and quantum chemical calculations of related structures has provided insights into their potential biological effects. Through detailed DFT calculations, properties such as bond lengths, bond angles, and intramolecular charge transfer have been elucidated, offering a foundation for understanding the biological interactions and potential applications of this compound and its analogs. These computational studies are instrumental in predicting molecular docking results and understanding the biological effects of these compounds (Viji et al., 2020).

Antimicrobial and Anticancer Potential

Compounds with structures similar to this compound have been synthesized and evaluated for their antimicrobial and anticancer activities. The synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, and their subsequent reactions to yield pyrazolo[1,5-a]pyrimidine derivatives, have shown promising results against Ehrlich Ascites Carcinoma (EAC) cells. This suggests a potential therapeutic application for compounds within this chemical space in treating cancer (Hassan et al., 2014).

Properties

IUPAC Name

(E)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O2S/c1-24-16-9-2-13(3-10-16)4-11-18(23)22-19-21-17(12-25-19)14-5-7-15(20)8-6-14/h2-12H,1H3,(H,21,22,23)/b11-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVOKWOSVTABEAA-NYYWCZLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.